2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrazole ring, and a pyrano ring, along with various functional groups such as amino, cyano, and nitro groups. The presence of these functional groups makes this compound highly reactive and versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-cyano-3-alkylamino-3-amino acrylonitriles with β-dicarbonyl compounds in the presence of catalysts such as Zn(NO3)2 and C2H5ONa in anhydrous ethanol . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of functional groups allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the cyano group can act as an electrophile in nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-cyano-6-alkylamino pyridine derivatives
- 6-amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles
Uniqueness
2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile is unique due to its combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N7O3S/c1-11-7-12(2)26-22(14(11)8-23)33-10-16-19-18(13-5-3-4-6-17(13)29(30)31)15(9-24)20(25)32-21(19)28-27-16/h3-7,18H,10,25H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTPUDMUPNOCRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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